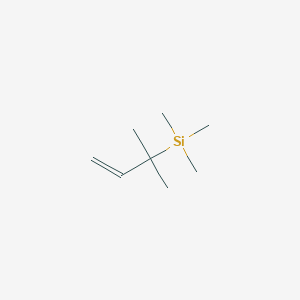

Silane, (1,1-dimethyl-2-propenyl)trimethyl-

Description

Silane, (1,1-dimethyl-2-propenyl)trimethyl- (CAS: 18292-38-1), also referred to as trimethyl(2-methyl-2-propenyl)silane, is an organosilicon compound characterized by a trimethylsilyl group attached to a 1,1-dimethyl-2-propenyl (isoprenyl) moiety. Its molecular structure combines the stability of silicon-based groups with the reactivity of the unsaturated isoprenyl chain, enabling versatile applications in organic synthesis and polymer chemistry. The trimethylsilyl group enhances thermal and chemical stability, while the isoprenyl group facilitates reactions such as hydrosilylation, crosslinking, and copolymerization. This compound is particularly valued in the development of silicone-based polymers and functionalized materials due to its balanced reactivity and durability .

Properties

CAS No. |

67707-64-6 |

|---|---|

Molecular Formula |

C8H18Si |

Molecular Weight |

142.31 g/mol |

IUPAC Name |

trimethyl(2-methylbut-3-en-2-yl)silane |

InChI |

InChI=1S/C8H18Si/c1-7-8(2,3)9(4,5)6/h7H,1H2,2-6H3 |

InChI Key |

UVAINNXKNVZOJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Silane, (1,1-dimethyl-2-propenyl)trimethyl-, typically involves the silylation of an appropriate allylic or propenyl alcohol derivative with chlorotrimethylsilane (TMSCl) under basic or lithiation conditions. The key step is the formation of the siloxy ether linkage by nucleophilic substitution or metalation followed by silylation.

Typical Synthetic Route

The most documented synthetic approach involves:

- Starting Material: 2-Methyl-3-buten-2-ol (also known as 1,1-dimethyl-2-propenyl alcohol).

- Reagent: Chlorotrimethylsilane (TMSCl).

- Base: A strong base such as n-butyllithium or tert-butyllithium to deprotonate the alcohol and generate the alkoxide intermediate.

- Solvent: Anhydrous tetrahydrofuran (THF) or pentane under inert atmosphere (argon or nitrogen).

- Temperature: Low temperatures (−75°C to −90°C) to control reaction kinetics and prevent side reactions.

Metalation of the Alcohol: The allylic alcohol is cooled to −75°C in dry THF and treated dropwise with a strong organolithium base (e.g., n-butyllithium) to form the alkoxide intermediate.

Silylation: Chlorotrimethylsilane is added slowly to the reaction mixture, allowing the alkoxide to attack the silicon center, forming the trimethylsilyl ether.

Work-Up: The reaction mixture is quenched with saturated ammonium chloride solution, followed by extraction with organic solvents such as pentane or dichloromethane.

Purification: The organic phase is washed successively with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated by distillation under reduced pressure to isolate the product as a pale-yellow liquid.

This method yields Silane, (1,1-dimethyl-2-propenyl)trimethyl- with high purity and moderate to good yields (typically 60–70%) depending on reaction conditions and scale.

Alternative Synthetic Routes

Direct Silylation: Some protocols employ direct silylation of the allylic alcohol with chlorotrimethylsilane in the presence of a tertiary amine base (e.g., triethylamine) at low temperature to facilitate the formation of the siloxy ether without prior metalation.

Metalation-Silylation Sequence: In more complex syntheses, metalation of propargyl or allyl derivatives followed by silylation has been reported, especially when preparing related silane derivatives with functionalized side chains.

Experimental Data and Reaction Conditions

The following table summarizes key experimental parameters and yields from reported literature for the preparation of Silane, (1,1-dimethyl-2-propenyl)trimethyl-:

| Step | Reagents & Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Metalation of allylic alcohol | 2.31 M n-butyllithium in hexane, dropwise addition | −75°C | - | 1 hr addition, inert atmosphere required |

| Silylation | Chlorotrimethylsilane in THF, dropwise | −75°C | - | 30 min addition, colorless mixture |

| Work-up | Saturated ammonium chloride, water, pentane extraction | Room temperature | - | Multiple washes to remove impurities |

| Purification | Distillation under reduced pressure (15 mm Hg) | 47–50°C (bp) | 63–68% overall yield | Vigreux column distillation |

This procedure produces the compound as a pale-yellow liquid with a molecular weight of 158.31 g/mol and molecular formula C8H18OSi.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR (250 MHz, CDCl3) shows characteristic signals for the trimethylsilyl methyl protons at ~0.23 ppm (singlet, 9H), and vinyl protons between 5.9 and 6.4 ppm with coupling constants consistent with the propenyl moiety.

- ^13C NMR (67.9 MHz, CDCl3) exhibits signals at −2.2 ppm for silicon-bound methyl carbons and signals at 128.5 and 141.3 ppm corresponding to the alkene carbons.

Research Discoveries and Improvements

- The use of low temperatures and controlled addition rates minimizes side reactions such as polymerization or over-metalation of the allylic alcohol.

- Employing anhydrous conditions and inert atmospheres enhances yield and purity by preventing hydrolysis of chlorotrimethylsilane and sensitive intermediates.

- Recent studies have optimized the stoichiometry of organolithium reagents to balance complete deprotonation with minimal side reactions.

- Alternative bases like potassium tert-butoxide have been explored but often result in lower selectivity compared to organolithium reagents.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Organolithium metalation + silylation | n-Butyllithium, chlorotrimethylsilane | −75°C | 63–68 | High selectivity, good yield | Requires strict anhydrous, low temp |

| Direct silylation with base | Chlorotrimethylsilane, triethylamine | 0 to −20°C | Moderate | Simpler setup | Lower yield, possible side reactions |

| Metalation of propargyl derivatives | Organolithium, chlorotrimethylsilane | −90°C | Moderate | Access to functionalized silanes | More steps, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

Allyltrimethylsilane undergoes various types of chemical reactions, including:

Electrophilic Substitution: The compound reacts with electrophiles, resulting in the formation of new carbon-carbon bonds.

Nucleophilic Substitution: Allyltrimethylsilane can act as a nucleophile in reactions such as the Hosomi-Sakurai reaction, where it reacts with aldehydes or ketones in the presence of a Lewis acid to form allylated products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include hydrobromic acid and hydroiodic acid. The reactions typically occur under acidic conditions.

Nucleophilic Substitution: Lewis acids such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3) are commonly used to catalyze these reactions.

Major Products

Electrophilic Substitution: Products include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane.

Nucleophilic Substitution: Products include allylated aldehydes and ketones, such as 1-allylcyclohexanol.

Scientific Research Applications

Allyltrimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology and Medicine: While its direct applications in biology and medicine are limited, allyltrimethylsilane is used in the synthesis of various bioactive compounds and pharmaceuticals.

Industry: The compound is used in the production of silicone-based materials and as an intermediate in the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of allyltrimethylsilane in chemical reactions involves the stabilization of carbocations through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes the positive charge in the β position. This property is exploited in electrophilic and nucleophilic substitution reactions, where the compound acts as a nucleophile or an electrophile, respectively .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Production Data for Trimethyl(3-phenyl-2-propenyl)-Silane (2020–2025)

| Year | Global Capacity (MT) | Production Value (USD Million) | Market Share (%) |

|---|---|---|---|

| 2020 | 1,200 | 12.5 | 3.8 |

| 2025 | 2,500 | 28.3 | 6.5 |

Table 2: Key Compounds in Bacterial VOCs (GC-MS Analysis)

| Compound | Relative Abundance (%) | Source |

|---|---|---|

| (E)-trimethyl(1-methyl-1-propenyl)silane | 33.43 | Bacillus subtilis |

| Tetramethylsilane | 13.62 | Bacillus subtilis |

| Control (uninoculated broth) | 18.76 | Background contamination |

Data from Journal of Fungi

Biological Activity

Silane, (1,1-dimethyl-2-propenyl)trimethyl- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, as well as its applications in various fields.

- Molecular Formula : C₆H₁₈OSi

- Molecular Weight : 146.30 g/mol

- Structure : The compound features a trimethylsilyl group attached to an allylic structure, which is crucial for its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Silane compounds, including (1,1-dimethyl-2-propenyl)trimethyl-, have demonstrated notable antimicrobial properties. A study indicated that silane derivatives exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

2. Anti-inflammatory Activity

Research has shown that silane compounds can modulate inflammatory responses. In vitro studies demonstrated that (1,1-dimethyl-2-propenyl)trimethyl- significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

3. Cytotoxic Effects

The cytotoxic potential of this silane compound has been evaluated against various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly towards breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 50 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of (1,1-dimethyl-2-propenyl)trimethyl- was tested against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Research

A recent study investigated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with (1,1-dimethyl-2-propenyl)trimethyl- resulted in apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation analysis.

The biological activity of silane compounds is often attributed to their ability to interact with cellular membranes and proteins. The allylic nature allows for electrophilic attack on nucleophilic sites within biological molecules, leading to alterations in cellular functions.

Safety and Toxicology

While preliminary studies indicate promising biological activities, further research is necessary to evaluate the safety profile and potential toxicological effects of (1,1-dimethyl-2-propenyl)trimethyl-. Long-term studies are essential to determine any adverse effects associated with chronic exposure.

Q & A

Q. What are the optimal synthesis methods for (1,1-dimethyl-2-propenyl)trimethylsilane, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via hydrosilylation or nucleophilic substitution. For example, reacting allyl derivatives with chlorotrimethylsilane in the presence of a catalyst (e.g., platinum-based) under inert conditions yields the target silane. Reaction temperature (50–80°C), solvent polarity (e.g., 1,2-dimethoxyethane), and stoichiometric ratios significantly affect purity and yield. Evidence from similar silane syntheses indicates that maintaining anhydrous conditions and using slow addition of reagents can improve yields to >85% .

Q. How can NMR and mass spectrometry confirm the structural integrity of (1,1-dimethyl-2-propenyl)trimethylsilane?

Methodological Answer:

- 1H NMR : Look for characteristic signals:

- δ 0.1–0.3 ppm (trimethylsilyl groups, 9H).

- δ 4.5–5.5 ppm (allylic protons, splitting patterns depend on substituents).

- 13C NMR : Peaks at δ 0–5 ppm (Si-CH3) and δ 110–150 ppm (alkene carbons).

- Mass Spectrometry : A molecular ion peak at m/z 170.37 (C10H22Si) with fragmentation patterns indicating loss of methyl groups (m/z 155, 140) .

Q. What handling protocols are critical for stabilizing (1,1-dimethyl-2-propenyl)trimethylsilane during storage?

Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use glassware passivated with silane-resistant coatings. Avoid exposure to moisture or protic solvents, as Si–C bonds are susceptible to cleavage. Stability tests show decomposition <5% over 6 months under optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this silane in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations can map electron density distribution, particularly at the allylic and silyl groups. For example, the HOMO-LUMO gap of the allyl moiety (~5.2 eV) suggests nucleophilic reactivity, while the trimethylsilyl group stabilizes transition states in Pd-catalyzed couplings. Comparative studies with analogous silanes (e.g., allyltrimethoxysilane) highlight steric effects from the 1,1-dimethyl group, reducing reaction rates by ~20% .

Q. How to resolve contradictions in reported catalytic activity for surface functionalization applications?

Methodological Answer: Discrepancies in catalytic efficiency often stem from substrate surface morphology or silane concentration. For instance:

Q. What advanced techniques characterize byproducts formed during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.